molecular formula C12H8ClF2NO2S B263613 N-(2-chlorophenyl)-2,4-difluorobenzenesulfonamide

N-(2-chlorophenyl)-2,4-difluorobenzenesulfonamide

Cat. No. B263613
M. Wt: 303.71 g/mol
InChI Key: NYUVMBAOMDCYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2,4-difluorobenzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DBCO-OSu, and it is a derivative of sulfonamide. DBCO-OSu is a highly reactive compound that can be used for various applications, including bioconjugation, labeling, and imaging.

Mechanism of Action

DBCO-OSu works by reacting with primary amines on the surface of biomolecules, forming a stable covalent bond. This reaction is highly specific and occurs rapidly, making it a useful tool for bioconjugation and labeling.
Biochemical and Physiological Effects:
DBCO-OSu has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is highly specific and does not interfere with normal cellular processes. However, it is important to note that the use of DBCO-OSu in vivo has not been extensively studied, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of DBCO-OSu is its high reactivity and specificity, which makes it a useful tool for bioconjugation and labeling. This compound is also stable and can be easily stored for long periods of time. However, one limitation of DBCO-OSu is its cost, which can be relatively high compared to other labeling reagents.

Future Directions

There are several future directions for the use of DBCO-OSu in scientific research. One potential application is in the development of targeted drug delivery systems, where DBCO-OSu can be conjugated to a drug molecule and targeted to specific cells or tissues. Another potential application is in the development of diagnostic tools for diseases such as cancer, where DBCO-OSu can be used for imaging and detection. Overall, the unique properties of DBCO-OSu make it a promising tool for a wide range of scientific applications.

Synthesis Methods

The synthesis of DBCO-OSu is a multi-step process that involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base. The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) and 1,2,4,5-tetrazine to form the final product, DBCO-OSu.

Scientific Research Applications

DBCO-OSu has been widely used in scientific research for various applications, including bioconjugation, labeling, and imaging. This compound is highly reactive and can be easily conjugated to a variety of biomolecules, including proteins, peptides, nucleic acids, and carbohydrates. DBCO-OSu can also be used for imaging applications, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

properties

Molecular Formula

C12H8ClF2NO2S

Molecular Weight

303.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C12H8ClF2NO2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-6-5-8(14)7-10(12)15/h1-7,16H

InChI Key

NYUVMBAOMDCYLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl

Origin of Product

United States

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